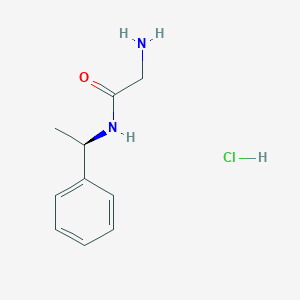

(R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-N-[(1R)-1-phenylethyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-8(12-10(13)7-11)9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3,(H,12,13);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIGGHCXBYZDPC-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticonvulsant Efficacy

FPL 13950 has been extensively studied for its anticonvulsant properties. Research indicates that it exhibits good efficacy in preventing seizures induced by maximal electroshock in rodent models. In a study, it was shown to effectively reduce seizure activity while demonstrating a relative lack of acute side effects . The compound is similar in structure to remacemide hydrochloride and acts as an uncompetitive antagonist of N-methyl-D-aspartic acid (NMDA) receptors, which are critical in the modulation of excitatory neurotransmission .

Neuroprotective Effects

In preclinical studies, FPL 13950 demonstrated neuroprotective properties, particularly under hypoxic conditions. It was found to prolong survival time in rodents exposed to hypoxia and protect CA1 pyramidal neurons from ischemic damage. These findings suggest potential therapeutic applications in conditions associated with neuronal injury, such as stroke or global ischemia . The compound's ability to preserve electrophysiological responses in CA1 neurons further supports its neuroprotective profile .

Synthesis of Related Compounds

FPL 13950 serves as an intermediate in the synthesis of other pharmacologically active compounds. For instance, it is utilized in the preparation of Mirabegron, a medication used for overactive bladder treatment . The improved synthetic routes for producing FPL 13950 have implications for enhancing the efficiency and safety of drug manufacturing processes.

Pharmacokinetic Studies

Pharmacokinetic studies have shown that FPL 13950 has a favorable oral bioavailability and duration of action against seizures. It does not exhibit tolerance effects after subchronic administration, which is a significant advantage over other anticonvulsants that may lose efficacy over time .

Safety Observations

While FPL 13950 shows promise as an anticonvulsant and neuroprotective agent, high doses have been associated with neural impairment and hyperactivity in animal models. This underscores the importance of careful dose management in future clinical applications .

Summary of Key Findings

Mechanism of Action

The compound exerts its effects through its chiral center, which influences the stereochemistry of reactions. The molecular targets and pathways involved include interactions with enzymes and receptors that are sensitive to chirality.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

The following table summarizes key structural and functional differences between (R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride and related compounds:

Key Research Findings

FPL 13950

- Neuroprotection : Demonstrated efficacy in rodent models of hypoxia and global ischemia, preserving CA1 hippocampal neurons and extending survival under hypoxic conditions .

- NMDA Receptor Interaction : Acts as a weak uncompetitive antagonist, reducing excitotoxicity without significant acute side effects .

Remacemide HCl

- Metabolism : Rapidly hydrolyzed in the brain to FPL12495, an active metabolite with higher BUI (130%) .

- Clinical Relevance : Entered clinical trials for stroke and epilepsy, with FPL 13950 considered a backup candidate .

Chloro and Fluoro Derivatives

- 2-Chloro-N-(R)-(1-phenylethyl)acetamide: Primarily a synthetic intermediate; the chloro group may enhance lipophilicity but reduce receptor affinity compared to amino derivatives .

- Fluoroethyl Analogues : Fluorine substitution (e.g., 2-fluoroethyl) improves metabolic stability and blood-brain barrier penetration, though specific activities remain uncharacterized .

Physicochemical and Structural Considerations

- Lipophilicity : Diphenylethyl substituents (FPL 13950, remacemide) increase lipophilicity, enhancing brain uptake. The single phenylethyl group in the target compound may offer intermediate penetration .

- Stereochemistry : The (R)-configuration in the target compound could influence binding specificity to chiral targets like NMDA receptors, compared to racemic mixtures in other analogs .

- Salt Forms: Hydrochloride salts improve aqueous solubility, critical for intravenous administration in neuroprotective therapies .

Biological Activity

(R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride, also known as a chiral amine, has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNO

- Melting Point : Approximately 173-176 °C

- Stereochemistry : The (R) configuration is crucial for its biological activity.

The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that this compound may influence serotonin and dopamine receptors, which are critical in mood regulation and behavior modulation. This suggests potential applications in treating mood disorders such as depression and anxiety .

Interaction with NMDA Receptors

Preclinical studies have shown that related compounds exhibit weak antagonistic effects on N-methyl-D-aspartic acid (NMDA) receptors, which play a significant role in excitatory neurotransmission and neuroprotection . This mechanism may contribute to the observed neuroprotective properties of this compound.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

- Neuroprotection in Rodent Models : A study highlighted that this compound significantly protected CA1 pyramidal neurons from ischemic damage in rodent models. This was evidenced by preserved electrophysiological responses post-treatment .

- Anticonvulsant Efficacy : In a preclinical evaluation, the compound showed good oral efficacy against seizures induced by maximal electroshock in rats and mice. Importantly, it did not induce tolerance or significant side effects over repeated administrations .

- Behavioral Impact : Behavioral assessments indicated that high doses could lead to neural impairment; however, lower doses maintained efficacy without adverse effects, making it a candidate for further therapeutic exploration .

Preparation Methods

Amidation via Nitroalkane and Chiral Amine Coupling (One-Pot Amidation)

- Procedure : A one-pot amidation is performed by reacting a nitroalkane, specifically (2-nitroethyl)benzene, with (S)-1-phenylethan-1-amine in the presence of potassium carbonate, halonium sources (e.g., N-iodosuccinimide), and oxygen under mild conditions (25 °C) in dimethoxyethane (DME) solvent.

- Reaction Conditions : Stirring for 24 hours with an oxygen balloon to facilitate oxidation.

- Workup : Quenching with HCl, extraction with dichloromethane, washing, drying, and purification by flash chromatography.

- Yield and Purity : The amide product is obtained in approximately 70% yield as a white solid with characterization matching literature data.

- Significance : This method provides a direct route to the amide without isolating intermediates, offering operational simplicity and good stereochemical control.

Reaction of N-(2-phenyl)ethyl-2-aminoacetamide with Chloroacetaldehyde Dimethyl Acetal

- Procedure : N-(2-phenyl)ethyl-2-aminoacetamide is reacted with chloroacetaldehyde dimethyl acetal in the presence of a base and a phase transfer catalyst in a biphasic organic solvent/water system.

- Reaction Conditions : The reaction is conducted under reflux or controlled temperature conditions as optimized.

- Post-Reaction Processing : After completion, the organic layer is separated, solvent evaporated, and the residue dissolved in a solvent. Dry hydrogen chloride gas is then bubbled through to form the hydrochloride salt.

- Advantages : This method emphasizes mild conditions, efficient phase transfer catalysis, and direct salt formation, facilitating product isolation and purification.

Protection and Deprotection Strategy Using Boc Groups

- Procedure : Glycine methyl ester hydrochloride is protected with tert-butyl dicarbonate under alkaline conditions to form Boc-glycine methyl ester, which is then subjected to further transformations.

- Deprotection and Salt Formation : The Boc-protected intermediate undergoes deprotection and salification with hydrochloric acid in ethanol to yield the hydrochloride salt of the aminoacetamide.

- Process Features : The method is scalable, uses inexpensive raw materials, and operates under gentle reaction conditions with high purity (>99%) and yield (~90% for final salt).

- NMR Characterization : Detailed ^1H NMR data confirm the structure and purity of intermediates and final product.

Coupling and Hydrogenolysis Approach (Patent EP2621894B1)

- Method : A multi-step synthesis involving coupling of a precursor compound with a trifluoroethyl amine derivative using a coupling reagent and base to form an intermediate, followed by catalytic hydrogenolysis to yield the target amide.

- Salt Formation : The free amide is then converted into its hydrochloride salt by treatment with dry hydrogen chloride or other acids.

- Application : This method is useful for preparing fluorinated analogues but provides insight into coupling and salt formation applicable to (R)-2-amino-N-(1-phenylethyl)-acetamide hydrochloride.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

The one-pot amidation method leverages the reactivity of nitroalkanes and chiral amines to form amides directly, minimizing purification steps and preserving stereochemistry. The presence of oxygen and halonium sources facilitates oxidative amidation, a mild and efficient process.

The phase transfer catalysis approach uses chloroacetaldehyde dimethyl acetal as a key reagent, reacting with the aminoacetamide under biphasic conditions. The phase transfer catalyst enhances the reaction rate and yield by improving reagent contact across phases. The subsequent salt formation with dry HCl gas ensures high purity and ease of isolation.

The Boc protection/deprotection strategy is a classical approach in peptide and amide synthesis, enabling selective protection of amino groups to prevent side reactions. The high purity and yield achieved in this method make it suitable for large-scale production. The use of mild temperatures and common solvents adds to its industrial applicability.

The coupling and hydrogenolysis method described in patent literature highlights the use of coupling reagents and catalytic hydrogenation to achieve clean conversion to the target amide, followed by salt formation. Although focused on trifluoroethyl derivatives, the methodology principles apply broadly to similar amide syntheses.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride, and how are intermediates characterized?

- Synthesis : A common route involves reacting 2-chloroacetyl chloride with (R)-1-phenylethylamine in a polar solvent (e.g., dichloromethane) under controlled temperatures (0–5°C) to minimize side reactions. The product is precipitated using hydrochloric acid and purified via recrystallization .

- Characterization :

- NMR Spectroscopy : Confirm stereochemistry and purity using - and -NMR to identify peaks corresponding to the acetamide backbone, phenyl group, and chiral center .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H] ion) .

- Melting Point Analysis : Compare with literature values to assess purity .

Q. What analytical techniques are critical for verifying the enantiomeric purity of this compound?

- Chiral HPLC : Utilize a chiral stationary phase (e.g., Chiralpak® IA) with a mobile phase of hexane/isopropanol to resolve enantiomers. Retention times and peak areas quantify purity .

- Polarimetry : Measure optical rotation ([α]) and compare with standards for the (R)-enantiomer .

- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, particularly when developing novel derivatives .

Q. How is this compound typically applied in biological studies?

- Mechanistic Studies : Acts as a precursor for covalent inhibitors targeting enzymes with nucleophilic active sites (e.g., proteases). The phenyl group enhances hydrophobic interactions, while the acetamide moiety facilitates covalent bond formation .

- In Vitro Assays : Used in kinase inhibition studies at concentrations ranging from 1–100 µM, with activity monitored via fluorescence or colorimetric readouts .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and enantioselectivity?

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during the amide coupling step to enhance enantiomeric excess (ee > 95%) .

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically .

- Byproduct Analysis : Identify side products (e.g., diastereomers or hydrolyzed intermediates) via LC-MS and refine purification protocols .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Assay Validation :

- Compare buffer conditions (e.g., pH, ionic strength) that may alter compound solubility or protein interactions .

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement .

- Structural Analog Analysis :

- Test derivatives (e.g., replacing the phenyl group with naphthyl or altering the aminoethyl chain) to isolate structure-activity relationships (SAR) .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

- Molecular Dynamics (MD) Simulations : Predict binding modes to targets (e.g., kinases) and identify regions for modification to enhance affinity .

- ADMET Prediction : Use tools like SwissADME to optimize logP (target: 1–3) and reduce CYP450 inhibition risks .

- Docking Studies : Guide functional group substitutions (e.g., fluorination of the phenyl ring) to improve metabolic stability .

Safety and Handling

- Storage : Keep desiccated at 2–8°C to prevent hydrolysis of the acetamide group .

- Hazards : Irritant (H315, H319); use PPE (gloves, goggles) and work in a fume hood .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.